
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
Übersicht
Beschreibung
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde undergo cyclization in the presence of an acid catalyst . The reaction conditions typically include heating the mixture at elevated temperatures (e.g., 100°C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline analogs.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is considered a lead compound for designing new drugs targeting neurodegenerative disorders.
Neuroprotective Effects: Research indicates that tetrahydroisoquinoline derivatives can inhibit monoamine oxidase enzymes and possess antioxidant properties, contributing to their neuroprotective effects against oxidative stress and neurotoxicity. Studies suggest the compound may modulate serotonin and dopamine levels in the brain.
Interaction with Neurotransmitter Receptors and Enzymes: Interaction studies have shown that this compound hydrochloride interacts with various neurotransmitter receptors and enzymes. Furthermore, studies have indicated that it may also interact with ion channels and other signaling pathways involved in neuroprotection.
Scientific Research
The compound is used in studies investigating neurodegenerative disorders.
- Neuroprotection: 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of tetrahydroisoquinoline, has gained special interest as a neuroprotectant . It can antagonize the behavioral syndrome produced by well-known neurotoxins .
- Antioxidant Properties: TIQ and 1MeTIQ inhibit MAOA and MAOB activities and possess other antioxidant properties, as indicated by their effects to inhibit free radical formation and abolish dopamine generation of ·OH via the Fenton reaction .
- Dopamine Metabolism: Studies have also been done on the effects of TIQ and 1MeTIQ on dopamine metabolism .
Bronchodilator Activity
Tetrahydroisoquinolines have been studied for bronchodilator activity .
- Mechanism of Action: Investigation into the mechanism of bronchodilating action has been done using dose-response curves for THI analogues . The results suggest that THI analogues bronchodilator dose-response is caused by the 9-sympatholytic agent .
Wirkmechanismus
The mechanism of action of 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the amino group at the 6-position.
6-Amino-1,2,3,4-tetrahydroisoquinolin-1-one: Lacks the methyl group at the 2-position.
Uniqueness: 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of both the amino group at the 6-position and the methyl group at the 2-position. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Biologische Aktivität
6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one (also referred to as THIQ) is a compound belonging to the tetrahydroisoquinoline family. Its unique bicyclic structure, characterized by an amino group at the 6-position and a methyl group at the 2-position, contributes to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases and mood disorders.
- Molecular Formula : C_10H_12N_2O
- Molecular Weight : Approximately 200.68 g/mol
- Solubility : Enhanced in hydrochloride form
The compound's reactivity is attributed to its functional groups, which allow it to participate in various chemical reactions, including nucleophilic substitutions and reductions.
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests its potential role in modulating mood and cognitive functions.
- Monoamine Oxidase Inhibition : The compound has demonstrated the ability to inhibit monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression and anxiety.
- Anti-inflammatory Activity : Studies have indicated that this compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation associated with neurodegenerative diseases .
- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, protecting neuronal cells from oxidative stress.
Comparative Biological Activity with Similar Compounds
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
5-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | Similar tetrahydroisoquinoline structure with amino group at position 5 | Antidepressant effects | Different receptor binding profile |
7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | Contains an amino group at position 7 | Potential neuroprotective effects | Varying pharmacokinetics |
1-Methyl-6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | Methyl substitution at position 1 | Analgesic properties | Altered solubility characteristics |
This table illustrates how variations in substitution patterns can influence biological activity and pharmacological profiles.
Preclinical Studies
Recent studies have focused on the efficacy of this compound in animal models of neurodegenerative diseases. For instance:
Eigenschaften
IUPAC Name |
6-amino-2-methyl-3,4-dihydroisoquinolin-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPPPTIFLPLVOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643087-29-0 | |
Record name | 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.